REACTION_SMILES
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[BH4-:21].[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([CH2:10][NH2:11])[cH:8][cH:9]1)=[O:12].[CH3:23][CH2:24][OH:25].[CH:13](=[O:14])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Na+:22]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([CH2:10][NH:11][CH2:13][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:8][cH:9]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(CN)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(CNCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |